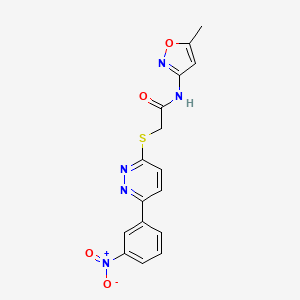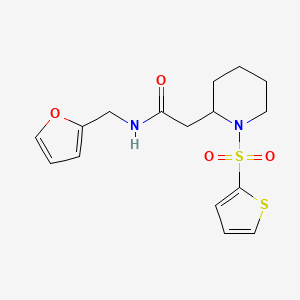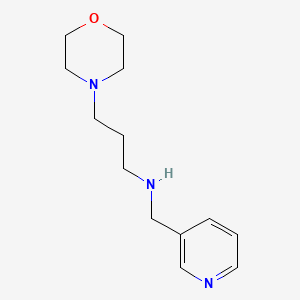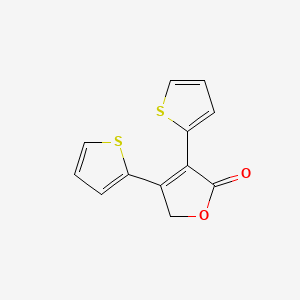
3,4-Bis(thiophen-2-yl)-2,5-dihydrofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene derivatives show a variety of properties and applications. They are essential heterocyclic compounds used in industrial chemistry and material science . They also play a significant role in the advancement of organic semiconductors .Scientific Research Applications
Monomers for Adhesive Polymers
"3,4-Bis(thiophen-2-yl)-2,5-dihydrofuran-2-one" derivatives have been explored as monomers for creating adhesive polymers. These polymers demonstrate improved hydrolytic stability compared to their methacrylate-based counterparts, making them suitable for applications requiring strong adhesive properties under wet conditions, such as in dental adhesives (Moszner et al., 2006).
Opto-Electronic Materials
In the field of opto-electronics, heterocyclic compounds incorporating "this compound" units have been synthesized for their promising blue and green emission properties. These materials offer potential for application in opto-electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to their ability to absorb and emit light efficiently (Ramkumar & Kannan, 2015).
Electrochromic Materials
Compounds containing "this compound" have been utilized in the synthesis of novel copolymers with electrochromic properties. These copolymers, which include thiophene and other heterocyclic units, exhibit significant potential for use in electrochromic devices due to their ability to change color reversibly when an electrical charge is applied. This property is valuable for applications in smart windows, displays, and low-energy consumption screens (Aydın & Kaya, 2013).
Solar Energy Conversion
Research has demonstrated the utility of "this compound" derivatives in the development of organic sensitizers for dye-sensitized solar cells (DSSCs). These sensitizers can significantly enhance the efficiency of solar energy conversion by improving the light absorption and charge transfer processes, leading to higher power conversion efficiencies in solar cell applications (Hagberg et al., 2008).
Anti-Tumor Agents
Additionally, derivatives of "this compound" have been explored for their potential as anti-tumor agents. Compounds incorporating the thiophene moiety have been synthesized and tested for their efficacy against various cancer cell lines, indicating the possibility of developing new therapeutic agents based on this structure (Gomha, Edrees, & Altalbawy, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3,4-dithiophen-2-yl-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2S2/c13-12-11(10-4-2-6-16-10)8(7-14-12)9-3-1-5-15-9/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXQIVGZTSPGKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=CC=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

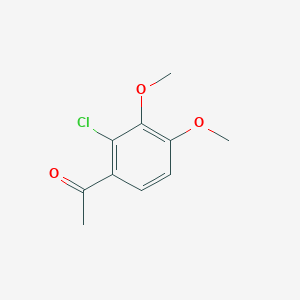
![2-[(6-ethyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]-N-(2-methoxybenzyl)acetamide](/img/structure/B2656031.png)
![4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2656033.png)
![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylhexanamide](/img/structure/B2656034.png)

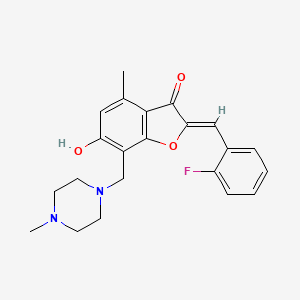
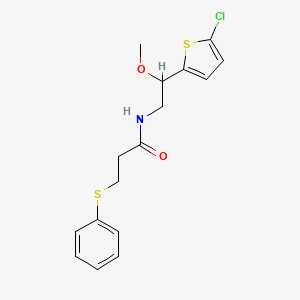


![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate](/img/structure/B2656046.png)
![8-(3-((2-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656047.png)
